3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid

Description

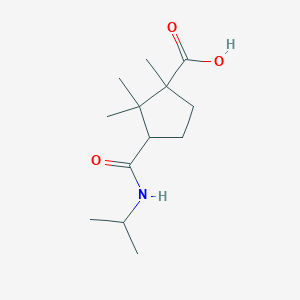

3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid is a cyclopentanecarboxylic acid derivative featuring a substituted carbamoyl group (isopropyl) and three methyl groups at the 1,2,2 positions of the cyclopentane ring. The molecular formula of the cyclohexyl analog is C₁₆H₂₇NO₃, with a molecular weight of 281.39 g/mol and a purity ≥95%. The isopropyl variant likely shares a similar backbone but differs in substituent steric and electronic effects.

Properties

IUPAC Name |

1,2,2-trimethyl-3-(propan-2-ylcarbamoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-8(2)14-10(15)9-6-7-13(5,11(16)17)12(9,3)4/h8-9H,6-7H2,1-5H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJUSTCMHUWDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCC(C1(C)C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid typically involves multiple steps:

Formation of the Cyclopentane Ring: The initial step often involves the cyclization of a suitable precursor to form the cyclopentane ring.

Introduction of Functional Groups: Subsequent steps involve the introduction of the isopropylcarbamoyl and trimethyl groups. This can be achieved through various organic reactions such as alkylation and acylation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as batch processing and the use of automated synthesis equipment, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid is utilized in several scientific research areas:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Employed in studies involving enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation, thereby influencing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The carbamoyl group and alkyl substituents on the cyclopentane ring critically influence solubility, stability, and reactivity. Below is a comparative analysis based on substituent variations:

Key Observations:

- Lipophilicity : The cyclohexyl substituent (logP ~3.5–4.0) increases lipophilicity compared to isopropyl (logP ~2.5–3.0), impacting membrane permeability in biological systems.

- Steric Effects : The bulkier cyclohexyl group may hinder interactions with enzymes or receptors compared to the smaller isopropyl group.

- Synthetic Accessibility : Methyl and isopropyl carbamoyl groups are synthetically simpler to introduce than cyclohexyl, which may require specialized reagents .

Functional Group Comparisons

- Carbamoyl vs. Ester Groups : Unlike phosphoramidocyanidate esters (e.g., compounds in ), the carbamoyl group in the target compound lacks electrophilic phosphorus, reducing reactivity toward nucleophiles like water or alcohols .

- Carboxylic Acid Backbone: The cyclopentanecarboxylic acid core distinguishes it from glutamate receptor ligands (e.g., NMDA, AMPA) discussed in , which prioritize amino acid motifs for receptor binding .

Biological Activity

3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid (C13H23NO3) is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

- SMILES Notation : CC(NC(=O)C1CCC(C1(C)C)(C)C(=O)O)C

- InChIKey : LBJUSTCMHUWDQD-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticoagulant properties.

1. Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. It is hypothesized that the carbamoyl group contributes to its ability to modulate inflammatory responses.

2. Anticoagulant Properties

One of the most significant findings regarding this compound is its potential as a platelet aggregation inhibitor. Studies have shown that it can inhibit platelet aggregation without affecting cyclooxygenase (COX) pathways, which are often implicated in traditional anti-inflammatory drugs. This unique mechanism could make it beneficial for treating ischemic diseases without the common side effects associated with COX inhibition.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | In vitro assays demonstrated that this compound significantly reduced platelet aggregation in human plasma samples. |

| Study 2 | Animal models indicated a reduction in thrombus formation when administered the compound prior to induced ischemic events. |

| Study 3 | The compound exhibited a dose-dependent decrease in pro-inflammatory cytokine levels in cell cultures, suggesting a potential role in managing chronic inflammatory conditions. |

The proposed mechanism of action for this compound includes:

- Inhibition of Platelet Aggregation : By interfering with the signaling pathways that lead to platelet activation.

- Modulation of Cytokine Production : Reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.